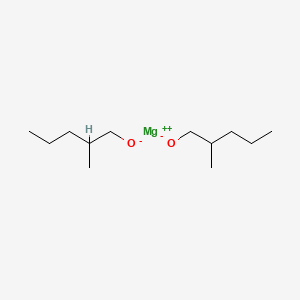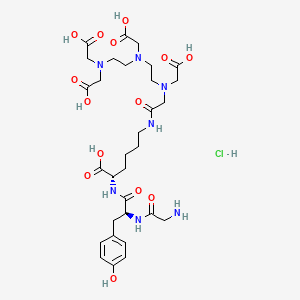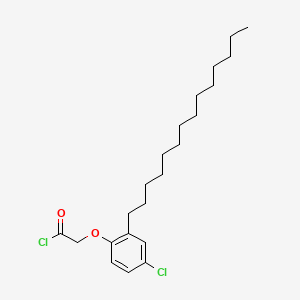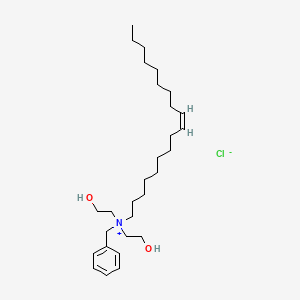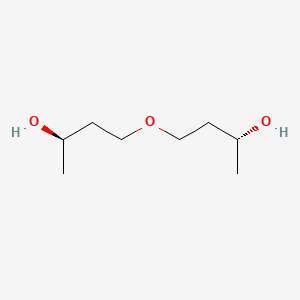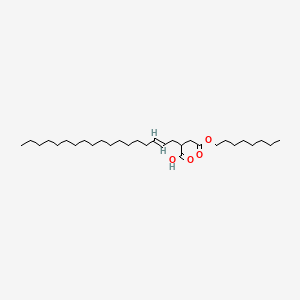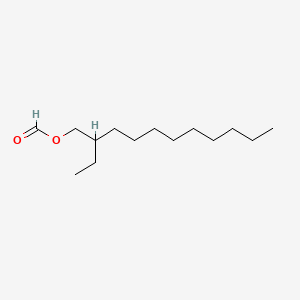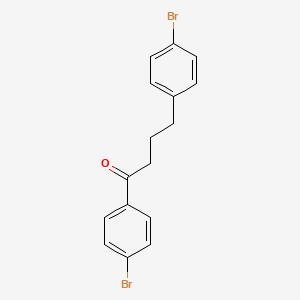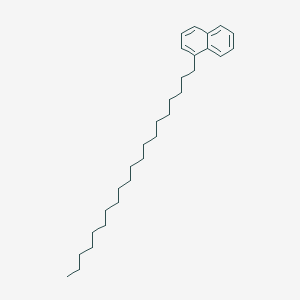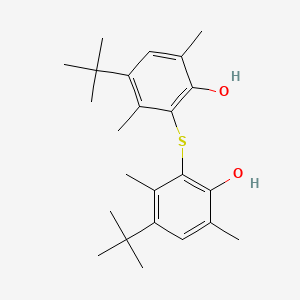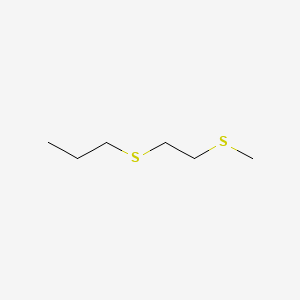
2,5-Dithiaoctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dithiaoctane is an organic compound with the molecular formula C6H14S2. It is a member of the class of disulfides, which are characterized by the presence of two sulfur atoms connected by a single bond. This compound is also known as dipropyl disulfide and is commonly found in various natural sources, including garlic and onions. It has a distinct odor and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Dithiaoctane can be synthesized through several methods. One common method involves the reaction of propyl mercaptan with sulfur dichloride. The reaction typically occurs under controlled conditions, with the temperature maintained at around 50°C. The reaction can be represented as follows:
2C3H7SH+S2Cl2→C6H14S2+2HCl
Industrial Production Methods: In industrial settings, this compound is produced through the oxidation of propyl mercaptan using hydrogen peroxide. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out in the presence of a catalyst, such as sodium tungstate, to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dithiaoctane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When exposed to oxidizing agents such as hydrogen peroxide or potassium permanganate, this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: In the presence of halogens, this compound can undergo substitution reactions to form halogenated derivatives.
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Thiols
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
2,5-Dithiaoctane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studies have shown that this compound exhibits antimicrobial properties, making it useful in the development of antibacterial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used as a flavoring agent in the food industry and as an additive in the production of rubber and plastics.
Mecanismo De Acción
2,5-Dithiaoctane can be compared with other similar compounds, such as 2,3-dithiabutane and 3,4-dithiahexane. These compounds share similar structural features but differ in the length of their carbon chains and the position of the sulfur atoms. The unique structure of this compound gives it distinct chemical properties and reactivity, making it suitable for specific applications.
Comparación Con Compuestos Similares
- 2,3-Dithiabutane
- 3,4-Dithiahexane
- 4,5-Dithiaoctane
Propiedades
Número CAS |
76229-76-0 |
|---|---|
Fórmula molecular |
C6H14S2 |
Peso molecular |
150.3 g/mol |
Nombre IUPAC |
1-(2-methylsulfanylethylsulfanyl)propane |
InChI |
InChI=1S/C6H14S2/c1-3-4-8-6-5-7-2/h3-6H2,1-2H3 |
Clave InChI |
OHRWCMYXRYQDQN-UHFFFAOYSA-N |
SMILES canónico |
CCCSCCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




